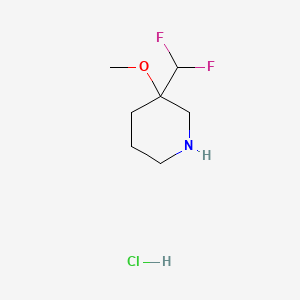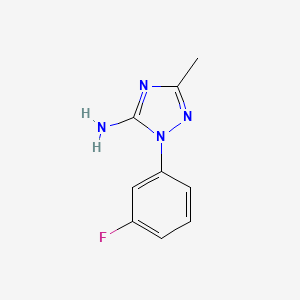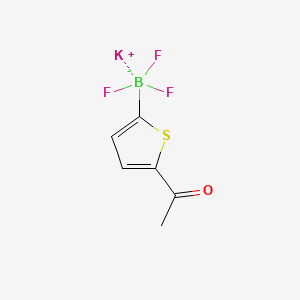
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a thiophene ring, which is further substituted with an acetyl group. The potassium cation balances the charge of the trifluoroborate anion, making it a stable and useful reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide can be synthesized through a series of chemical reactions involving the introduction of the trifluoroborate group to the thiophene ring. One common method involves the reaction of 5-acetylthiophene with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid or ester.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用機序
The mechanism by which potassium (5-acetylthiophen-2-yl)trifluoroboranuide exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, where the trifluoroborate group is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are well-studied, with the palladium catalyst playing a crucial role in facilitating the reaction.
類似化合物との比較
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (5-bromothiophen-2-yl)trifluoroboranuide: Similar structure but with a bromine substituent instead of an acetyl group.
Potassium (5-methylthiophen-2-yl)trifluoroboranuide: Contains a methyl group instead of an acetyl group.
Potassium (5-formylthiophen-2-yl)trifluoroboranuide: Features a formyl group in place of the acetyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties, making it suitable for particular applications in organic synthesis and material science.
特性
分子式 |
C6H5BF3KOS |
|---|---|
分子量 |
232.08 g/mol |
IUPAC名 |
potassium;(5-acetylthiophen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H5BF3OS.K/c1-4(11)5-2-3-6(12-5)7(8,9)10;/h2-3H,1H3;/q-1;+1 |
InChIキー |
CSAURDFSPOESGC-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=C(S1)C(=O)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



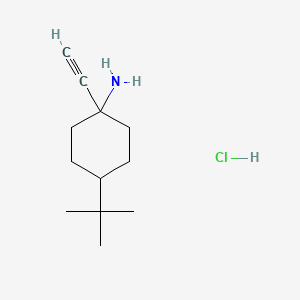
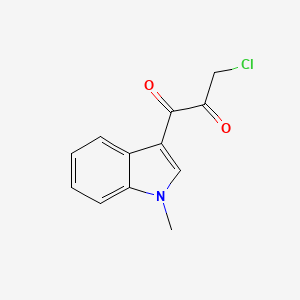

![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)


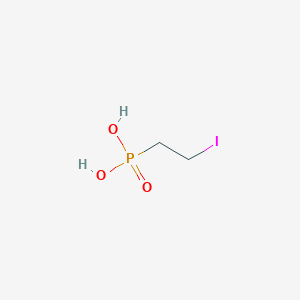
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
